molecular formula C15H24O3S B1581204 Octyl 4-methylbenzenesulfonate CAS No. 3386-35-4

Octyl 4-methylbenzenesulfonate

Cat. No.: B1581204
CAS No.: 3386-35-4
M. Wt: 284.4 g/mol
InChI Key: LYQJBZLAANNIER-UHFFFAOYSA-N
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Description

Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound with the molecular formula C15H24O3S and a molecular weight of 284.42 g/mol. It is commonly used as an external antibacterial agent due to its high uptake in the outermost layer of the skin and mucous membranes of the mouth and vagina.

Scientific Research Applications

Chemistry: Octyl 4-methylbenzenesulfonate is used as a surfactant and emulsifier in various chemical processes, enhancing the solubility of hydrophobic compounds in aqueous solutions.

Biology: In biological research, it serves as a tool for studying membrane permeability and interactions with cell membranes.

Medicine: The compound is utilized in topical formulations for its antibacterial properties, making it valuable in treating skin infections and maintaining hygiene in medical settings.

Industry: this compound finds applications in the cosmetics and personal care industry, where it is used in products like creams, lotions, and shampoos.

Safety and Hazards

Octyl 4-methylbenzenesulfonate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 4-methylbenzenesulfonate can be synthesized through the sulfonation of 4-methylbenzene with sulfuric acid, followed by the subsequent reaction with octanol under specific conditions such as elevated temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 4-methylbenzene with sulfur trioxide to form 4-methylbenzenesulfonic acid, which is then esterified with octanol.

Chemical Reactions Analysis

Types of Reactions: Octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Common reagents include halogens and strong acids.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in alcohols and alkanes.

  • Substitution: Leads to the formation of halogenated derivatives and sulfonated products.

Comparison with Similar Compounds

  • Dodecyl 4-methylbenzenesulfonate: A longer-chain analog with similar antibacterial properties.

  • Cetyl 4-methylbenzenesulfonate: Another long-chain sulfonate used in similar applications.

Uniqueness: Octyl 4-methylbenzenesulfonate stands out due to its optimal balance of hydrophobicity and antibacterial efficacy, making it particularly effective in topical applications.

Properties

IUPAC Name

octyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQJBZLAANNIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344766
Record name n-Octyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3386-35-4
Record name n-Octyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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